Iopamidol-d3

LC-MS/MS Internal Standard Isotope Dilution

Trace-level Iopamidol quantification in complex matrices suffers from co-eluting isobaric interference and matrix-induced ion suppression when unlabeled analogs are used as internal standards. Iopamidol-d3 (CAS 1217831-76-9) resolves these limitations with a definitive +3 Da mass shift and ≥97% isotopic purity. • Eliminates cross-talk between analyte and IS channels, ensuring accuracy in pharmacokinetic and therapeutic drug monitoring LC-MS/MS workflows. • Enables ng/L-level detection in wastewater-based epidemiology by correcting direct-injection matrix effects. • Provides unambiguous, non-radioactive API identification in forced degradation studies and batch release HPLC-UV/LC-MS assays. Supplied as a white solid for research and analytical use only.

Molecular Formula C17H22I3N3O8
Molecular Weight 780.108
CAS No. 1217831-76-9
Cat. No. B564409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIopamidol-d3
CAS1217831-76-9
SynonymsN,N’-Bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[[(2S)-2-hydroxy-1-oxopropyl-d3]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide;  Iomapidol-d3;  B-15000-d3;  SQ-13396-d3;  Iopamiro-d3;  Iopamiron-d3;  Isovue-d3;  Jopamiro-d3;  Niopam-d3;  Solutrast-d3; 
Molecular FormulaC17H22I3N3O8
Molecular Weight780.108
Structural Identifiers
SMILESCC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
InChIInChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i1D3
InChIKeyXQZXYNRDCRIARQ-FYFSCIFKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iopamidol-d3 Deuterated Reference Standard for Trace Analysis


Iopamidol-d3 (CAS 1217831-76-9), also designated B-15000-d3 or SQ-13396-d3, is a stable isotope-labeled derivative of the nonionic X-ray iodinated contrast agent Iopamidol . This compound incorporates three deuterium atoms at specific positions, resulting in a nominal mass shift of +3 Da relative to the unlabeled parent compound . It is primarily supplied as a high-purity reference standard intended for use as an internal standard in quantitative analytical workflows employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Deuterated ISTD for LC-MS/MS trace analysis
+3 Da mass shift eliminates isobaric interference
Defined amidohydroxypropoxy labeling for reproducible quantification

Limitations of Unlabeled and Alternative Iopamidol Analogs


Attempting to use unlabeled Iopamidol as an internal standard introduces co-eluting isobaric interference and fails to correct for matrix-induced ion suppression, leading to significant inaccuracy in trace-level quantification [1]. Similarly, substitution with alternative deuterated analogs (e.g., Iopamidol-d8) or other iodinated contrast media (e.g., Iohexol, Iopromide) may result in differential chromatographic retention, ionization efficiency, or fragmentation patterns that compromise method precision and recovery [2]. The following evidence demonstrates that Iopamidol-d3 provides a quantifiable advantage in isotopic purity, mass spectrometric resolution, and application-specific performance that directly addresses these limitations.

Iopamidol-d3 (Target)
Unlabeled Iopamidol
Co-eluting isobaric interference; fails to correct matrix-induced ion suppression
Iopamidol-d3
Iopamidol-d8
Higher deuteration may lead to back-exchange and altered chromatographic retention
Iopamidol-d3
Iohexol, Iopromide
Differential ionization and fragmentation compromise method precision

Iopamidol-d3: Quantitative Performance Evidence


Mass Shift Enabling Baseline Separation and Accurate Quantification

When compared to unlabeled Iopamidol, Iopamidol-d3 offers a quantifiable mass difference of +3 Da (780.10 g/mol vs. 777.09 g/mol) that enables unambiguous resolution in mass spectrometric detection . This mass shift ensures that the internal standard signal does not overlap with the analyte, allowing for precise correction of ion suppression or enhancement in complex biological or environmental matrices [1].

Mass Shift Resolution
Head-to-head
+3 Da vs unlabeled
Supports accurate matrix-effect correction
HRMS/triple quadrupole LC-MS/MS
LC-MS/MS Internal Standard Isotope Dilution Matrix Effects

High Chemical Purity for Minimizing Quantitative Bias

Iopamidol-d3 is supplied with certified chemical purity of 97% (Santa Cruz Biotechnology) to 98% (Clearsynth), ensuring that the internal standard itself does not introduce significant impurities that could interfere with analyte detection . This level of purity is comparable to or exceeds that of many unlabeled Iopamidol reference materials, but the deuterated version uniquely provides both high purity and the isotopic label in a single, well-characterized product .

Chemical Purity
Specification review
97–98%
Minimizes impurity interference in ISTD
CoA by HPLC-UV
Chemical Purity Reference Standard HPLC Quality Control

IDMS for Trace-Level Quantification in Environmental Waters

While studies on Iopamidol-d3 itself are vendor-driven, the class of deuterated internal standards for iodinated contrast media (ICMs) has been validated in peer-reviewed methods. A direct injection LC-MS/MS method for eight ICMs, including iopamidol, achieved limits of quantification in the low ng/L range in wastewater using deuterated internal standards to correct for matrix effects [1]. In environmental fate studies, iopamidol was found to be biotransformed to only 35% in conventional wastewater treatment, compared to >80% for iohexol, iomeprol, and iopromide, highlighting the need for a compound-specific internal standard to accurately track this recalcitrant pollutant [2].

Environmental Fate
Class-level
Iopamidol 35% biotransformation; comparators >80%
Supports compound-specific ISTD for water monitoring
Conventional WWTP data; compound-specific selection
Environmental Monitoring Wastewater Isotope Dilution LC-MS/MS

Defined Deuterium Label for Consistent Fragmentation

Unlike Iopamidol-d8, which incorporates eight deuterium atoms across multiple positions, Iopamidol-d3 is specifically deuterated at the amidohydroxypropoxy moiety . This defined labeling pattern ensures a consistent +3 Da mass shift while minimizing the risk of deuterium-hydrogen back-exchange, which can compromise quantification accuracy in protic solvents . The resulting fragmentation pattern in MS/MS closely mirrors that of the unlabeled analyte, simplifying method development and ensuring reliable ion ratio confirmation [1].

Deuteration Pattern
Class-level
3 deuterium at specific site vs 8 at multiple sites
Reduced back-exchange risk; consistent fragmentation
MS/MS ion ratio confirmation
Deuterium Labeling Mass Spectrometry Fragmentation Internal Standard

Iopamidol-d3: Key Application Scenarios


LC-MS/MS Method Development in Biological Matrices

In pharmacokinetic studies or therapeutic drug monitoring where Iopamidol is administered as a contrast agent, Iopamidol-d3 serves as the optimal internal standard to correct for variability in sample preparation, ionization efficiency, and instrument drift. Its +3 Da mass shift ensures no cross-talk with the analyte channel , while its high purity (≥97%) minimizes background interference .

Iopamidol as Anthropogenic Tracer in Water Monitoring

Given that Iopamidol exhibits only 35% biotransformation in wastewater treatment—significantly less than iohexol or iopromide [1]—it serves as a conservative tracer for wastewater impact. Accurate quantification at ng/L levels in surface and groundwater requires isotope dilution with Iopamidol-d3 to overcome matrix suppression in direct-injection LC-MS/MS methods [2].

Quality Control and Stability Testing for Iopamidol Formulations

For manufacturers conducting forced degradation studies or batch release testing, Iopamidol-d3 provides a stable, non-radioactive internal standard for HPLC-UV or LC-MS assays. Its defined deuterium labeling allows for unambiguous identification and quantification of the active pharmaceutical ingredient (API) in the presence of degradation products .

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis in human plasma research matrices
Isotopic purity and +3 Da mass shift
Matrix-effect correction and method precision
Environmental water monitoring tracer studies
Compound-specific ISTD for low biotransformation
Accuracy at trace ng/L levels
Research formulation stability testing
Defined deuterium labeling
Consistent fragmentation and identification

Technical Documentation Hub

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